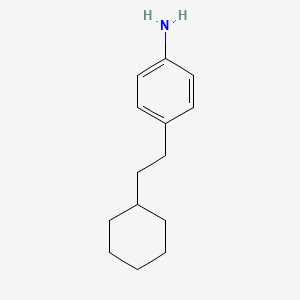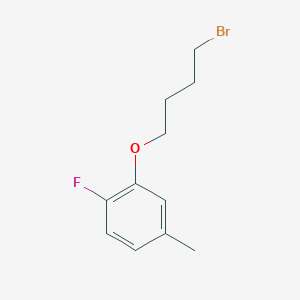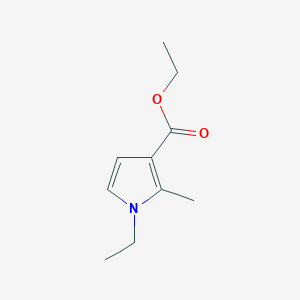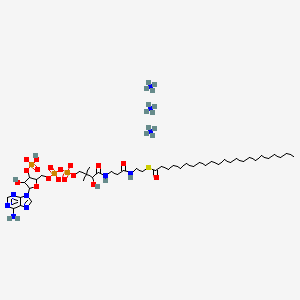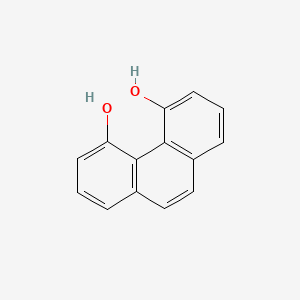
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms in its structure imparts high stability and reactivity, making it a useful reagent in organic synthesis and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the esterification of 2,2-difluoroacetic acid with 2,2,3,3,4,4,4-heptafluorobutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial production may incorporate automated systems for monitoring and controlling reaction parameters to maintain consistent product quality.
化学反応の分析
Types of Reactions
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of fluorinated derivatives.
科学的研究の応用
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes, proteins, and other biomolecules, resulting in specific biochemical effects. The compound’s reactivity also allows it to participate in various chemical pathways, influencing the outcome of reactions in which it is involved.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2-Chloro-2,2-difluoroacetophenone
Uniqueness
Acetic acid, 2,2-difluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules further distinguishes it from other similar compounds.
特性
CAS番号 |
1365807-94-8 |
|---|---|
分子式 |
C6H3F9O2 |
分子量 |
278.07 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluorobutyl 2,2-difluoroacetate |
InChI |
InChI=1S/C6H3F9O2/c7-2(8)3(16)17-1-4(9,10)5(11,12)6(13,14)15/h2H,1H2 |
InChIキー |
UPELUTNXPQLHNV-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




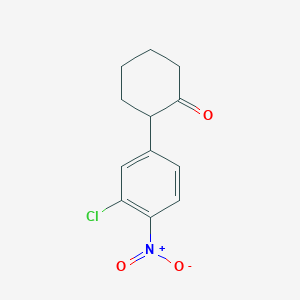
![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
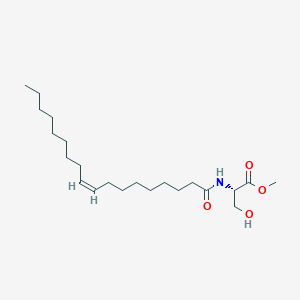

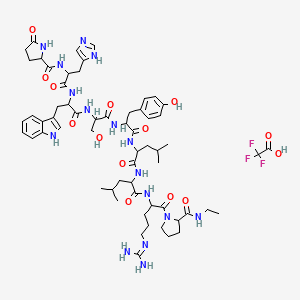
![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
